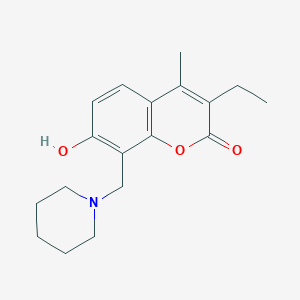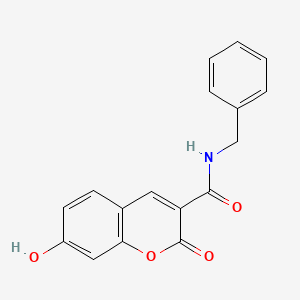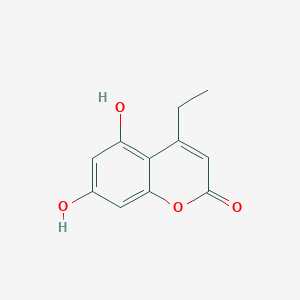![molecular formula C18H18FNO2 B5912387 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912387.png)
3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one, also known as EF-1, is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of chalcones, which are known for their diverse biological activities. EF-1 has been synthesized by various methods and has been studied extensively for its mechanism of action and biochemical effects.
Mécanisme D'action
The mechanism of action of 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory cytokines. It has also been found to inhibit the activity of NF-κB, a transcription factor involved in the regulation of various genes associated with inflammation and cancer. Moreover, 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Moreover, 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to possess anti-microbial activity against various strains of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized by various methods. It has been studied extensively for its mechanism of action and biochemical effects, making it a potential candidate for drug development. However, 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one also has some limitations for lab experiments. It has not been studied extensively for its pharmacokinetic and pharmacodynamic properties, which are important for drug development. Moreover, the toxicity and side effects of 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one have not been fully evaluated.
Orientations Futures
There are several future directions for the study of 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one. One potential direction is the evaluation of its pharmacokinetic and pharmacodynamic properties, which are important for drug development. Moreover, the toxicity and side effects of 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one need to be fully evaluated. Another potential direction is the development of 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one derivatives with improved biological activities and reduced toxicity. 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one derivatives can be synthesized by modifying the chemical structure of 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one and evaluating their biological activities. Finally, the potential applications of 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one in the treatment of various diseases, such as cancer and inflammation, need to be further explored.
Méthodes De Synthèse
3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one can be synthesized by using a variety of methods, including Claisen-Schmidt condensation, Suzuki coupling, and Heck reaction. One of the most commonly used methods is the Claisen-Schmidt condensation, which involves the reaction of 4-fluorobenzaldehyde and 4-ethoxyaniline in the presence of a base such as potassium hydroxide. The resulting product is then subjected to a Wittig reaction with triphenylphosphine and ethyl bromoacetate to yield 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one.
Applications De Recherche Scientifique
3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been found to exhibit anti-microbial activity against various strains of bacteria and fungi.
Propriétés
IUPAC Name |
(E)-3-(4-ethoxyanilino)-1-(4-fluorophenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-3-22-17-10-8-16(9-11-17)20-13(2)12-18(21)14-4-6-15(19)7-5-14/h4-12,20H,3H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKYDYUUSHEEQX-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)F)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-ethoxyanilino)-1-(4-fluorophenyl)but-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5912309.png)

![2-[2-(4-nitrophenoxy)ethoxy]ethanol](/img/structure/B5912322.png)
![2-hydroxy-5-[(2-hydroxybenzylidene)amino]benzoic acid](/img/structure/B5912336.png)

![3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912345.png)


![3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912368.png)

![3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5912390.png)
![4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5912398.png)

![7-[(4-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B5912425.png)